Cas no 796967-52-7 (1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)

1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(3-chlorophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- 796967-52-7
- SCHEMBL418813
- 1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- A1-28128
- Urea, N-(3-chlorophenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
-
- インチ: 1S/C19H22BClN2O3/c1-18(2)19(3,4)26-20(25-18)13-8-10-15(11-9-13)22-17(24)23-16-7-5-6-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24)
- InChIKey: HLWYXXVYRFMXAQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)NC(NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 372.1412004g/mol
- どういたいしつりょう: 372.1412004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 493
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6Ų
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Predicted)
- ふってん: 423.3±30.0 °C(Predicted)
- 酸性度係数(pKa): 13.73±0.70(Predicted)
1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C197305-125mg |
1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
796967-52-7 | 125mg |
$ 565.00 | 2022-06-01 | ||
TRC | C197305-250mg |
1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
796967-52-7 | 250mg |
$ 940.00 | 2022-06-01 |
1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ureaに関する追加情報
Introduction to 1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea and Its Significance in Modern Chemical Research
The compound with the CAS number 796967-52-7, specifically 1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule has garnered significant attention in recent years due to its unique structural features and potential applications in drug discovery and material science. The presence of a chlorophenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety introduces distinct reactivity that makes this compound a valuable tool for synthetic chemists and biologists alike.
In the realm of medicinal chemistry, the urea functional group is well-documented for its ability to form hydrogen bonds and participate in various biological interactions. This property is particularly useful in designing molecules that can interact with biological targets such as enzymes and receptors. The 3-chlorophenyl substituent further enhances the molecule's potential by introducing electrophilic centers that can be selectively modified through cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures, a common requirement in modern drug development.
The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl part of the molecule is particularly noteworthy due to the incorporation of a boronic acid derivative. Boronic acids are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions, which are among the most powerful tools in organic synthesis for forming carbon-carbon bonds. This reaction is instrumental in constructing biaryl structures, which are prevalent in many bioactive compounds. The stability and reactivity of the tetramethyl-1,3,2-dioxaborolan-2-yl group make it an excellent choice for such transformations, ensuring high yields and selectivity.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. For instance, researchers have leveraged its reactivity to develop novel strategies for constructing heterocyclic scaffolds. These scaffolds are often found in therapeutic agents and have been shown to exhibit a wide range of biological activities. The ability to efficiently introduce diverse functional groups into these structures has opened up new avenues for drug discovery.
The significance of this compound is also reflected in its application as an intermediate in the synthesis of more complex molecules. By serving as a building block, it enables chemists to access structurally diverse libraries of compounds that can be screened for biological activity. This approach is particularly valuable in high-throughput screening campaigns where large numbers of compounds need to be rapidly synthesized and evaluated.
Moreover, the structural features of 1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea make it an attractive candidate for studying molecular recognition processes. Understanding how such molecules interact with biological targets at the molecular level is crucial for designing drugs that are both effective and selective. Computational studies have played a significant role in this regard by providing insights into binding affinities and interaction mechanisms.
In conclusion, the compound with CAS number 796967-52-7 exemplifies the importance of well-designed molecular frameworks in advancing chemical research. Its unique combination of functional groups and reactivity patterns positions it as a versatile tool for synthetic applications and drug discovery. As research continues to uncover new methodologies and applications, compounds like this will undoubtedly remain at the forefront of innovation in both academia and industry.
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